![molecular formula C18H14ClN3OS B2875070 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-60-7](/img/structure/B2875070.png)
4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct synthesis method available for this specific compound, it might be synthesized using methods similar to those used for related compounds. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another method involves the reaction of β-ketonitriles with hydrazines . Additionally, organolithium reagents have been used in the synthesis of pyrimidine derivatives .Scientific Research Applications
Synthesis of Thienopyrimidine Derivatives
The compound serves as a versatile synthon in the synthesis of thieno[3,2-d]pyrimidine derivatives. These derivatives are of interest due to their diverse biological activities, which include potential therapeutic applications . The process involves heating thiophene-2-carboxamides in formic acid, leading to the formation of thienopyrimidin-4-ones, which have shown promise in medicinal chemistry.
Antimicrobial Activity
Thieno[3,4-c]pyrazol derivatives, such as the compound , have been used to create new molecules with antimicrobial properties . The structural motif of the compound allows for the synthesis of novel functionalized thiadiazoles and thiazoles, which are then evaluated for their antibacterial and antifungal activities.
Anti-inflammatory and Antipsychotic Applications
Compounds containing the thiophene nucleus, like our subject compound, are reported to possess anti-inflammatory and antipsychotic properties . This makes them valuable in the development of new drugs targeting these specific health issues.
Kinase Inhibition
The compound’s structure is conducive to the synthesis of kinase inhibitors . Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer.
Anticancer Agents
The compound’s derivatives have been explored for their potential as anticancer agents. The synthesis of related thieno[3,2-d]pyrimidine-7-carbonitriles, which have shown anticancer activity, is one such application .
Material Science Applications
Beyond biomedical applications, the compound’s derivatives have also found use in material science. Their unique properties can contribute to the development of new materials with specific desired characteristics .
properties
IUPAC Name |
4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYOJLQGHYQYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.